molecular formula C13H11FN4O B276634 N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine

N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine

Cat. No. B276634
M. Wt: 258.25 g/mol
InChI Key: XTPKCRXXTFNZQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FTY720 has been found to have immunosuppressive and anti-inflammatory properties, making it a promising candidate for the treatment of various autoimmune diseases and transplant rejection.

Mechanism of Action

The mechanism of action of N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine involves its phosphorylation by sphingosine kinase 2, which results in the formation of N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine-phosphate. N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine-phosphate binds to and activates sphingosine-1-phosphate receptors, which are found on various immune cells. This activation leads to the internalization and degradation of the receptors, resulting in the sequestration of immune cells in the lymph nodes and a reduction in the number of circulating immune cells.
Biochemical and Physiological Effects:
N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine has been found to have several biochemical and physiological effects, including the reduction of circulating immune cells, the inhibition of T-cell activation and proliferation, and the modulation of cytokine production. N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine has several advantages for lab experiments, including its immunosuppressive and anti-inflammatory properties, which make it a useful tool for studying the immune system and its role in disease. However, N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine also has limitations, including its potential toxicity and the need for careful dosing and monitoring.

Future Directions

There are several future directions for research on N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine, including the development of new analogs with improved pharmacokinetic and pharmacodynamic properties, the investigation of its potential use in combination therapy with other immunosuppressive agents, and the exploration of its potential use in the treatment of other diseases, such as cancer. Additionally, further research is needed to better understand the mechanism of action of N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine and its effects on the immune system.

Synthesis Methods

N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine is synthesized through a multistep process that involves the condensation of 2-amino-2-methyl-1-propanol with 2,3,4,5-tetrafluorobenzaldehyde to form the intermediate compound. The intermediate compound is then reacted with 5-(4-fluorophenyl)-2-furfuryl bromide to form the final product.

Scientific Research Applications

N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine has been extensively studied for its potential therapeutic applications in various diseases, including multiple sclerosis, psoriasis, rheumatoid arthritis, and transplant rejection. In preclinical studies, N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine has been found to have immunosuppressive and anti-inflammatory properties, which make it a promising candidate for the treatment of these diseases.

properties

Molecular Formula

C13H11FN4O

Molecular Weight

258.25 g/mol

IUPAC Name

N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-1H-1,2,4-triazol-5-amine

InChI

InChI=1S/C13H11FN4O/c14-10-3-1-9(2-4-10)12-6-5-11(19-12)7-15-13-16-8-17-18-13/h1-6,8H,7H2,(H2,15,16,17,18)

InChI Key

XTPKCRXXTFNZQH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=C(O2)CNC3=NC=NN3)F

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)CNC3=NC=NN3)F

Origin of Product

United States

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